Diketogulonic acid (potassium)

Vue d'ensemble

Description

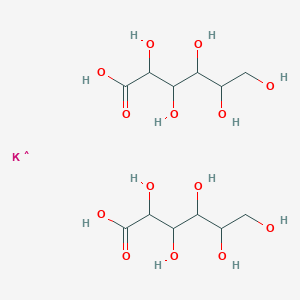

Diketogulonic acid (potassium) is a chemical compound with the molecular formula C6H7O7K It is a potassium salt of diketogulonic acid, which is derived from the oxidation of ascorbic acid (vitamin C)

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diketogulonic acid (potassium) can be synthesized through the oxidation of ascorbic acid. The process involves the conversion of ascorbic acid to dehydroascorbic acid, which is further oxidized to diketogulonic acid. The potassium salt is then formed by neutralizing diketogulonic acid with potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of diketogulonic acid (potassium) typically involves the fermentation of glucose using specific strains of bacteria such as Gluconobacter oxydans. This fermentation process produces 2,5-diketo-D-gluconic acid, which can be further processed to obtain diketogulonic acid. The final step involves the neutralization with potassium hydroxide to form the potassium salt .

Analyse Des Réactions Chimiques

Formation of Diketogulonic Acid

-

From Dehydroascorbic Acid (DHA): DKG is primarily produced by hydrolyzing DHA. In aqueous solutions, DHA undergoes hydrolysis to form DKG . This hydrolysis is typically irreversible in vivo .

-

From Ascorbic Acid: DKG can also be synthesized from ascorbic acid through iodate treatment .

Oxidation Reactions of Diketogulonic Acid

DKG can act as an antioxidant by quenching reactive oxygen species (ROS) . The oxidation reactions require electron acceptors such as ROS, including hydrogen peroxide (), superoxide, hydroxyl radicals (), and singlet oxygen () .

-

Reaction with Hydrogen Peroxide (H2O2H_2O_2H2O2): DKG is oxidatively decarboxylated by , yielding 2-oxo-l-threo-pentonate (OTP), also known as 2-keto-l-xylonate . Prolonged treatment with can further oxidize OTP to threonate .

-

Reaction with Singlet Oxygen (1O2^1O_21O2): also oxidizes DKG, forming OTP .

-

Reaction with Hydroxyl Radicals (⋅OH\cdot OH⋅OH): Hydroxyl radicals, generated in Fenton mixtures (FeSO4, , and EDTA), oxidize DKG, yielding traces of 4-O-oxalyl-l-threonate (4-OxT) but no detectable 3-OxT or cyclic-OxT .

-

Reaction with Superoxide: Superoxide yields negligible OTP when reacting with DKG .

Hydrolysis and Degradation

In the absence of ROS, DKG predominantly undergoes hydrolysis . DKG can be further oxidized into an unknown compound H, which itself can be oxidized to threonate . DKG can degrade into products like L-threonic acid and oxalic acid .

Role in Redox Reactions

DKG participates in redox reactions within plant cells, acting as an electron donor or acceptor in various biochemical pathways. Research suggests DKG can stabilize radical intermediates during metabolic processes, contributing to its protective effects.

Products of DKG Oxidation

The oxidation of DKG by different ROS results in different products, which can be used as fingerprints to identify the ROS acting in vivo .

| Reactive Oxygen Species | Oxidation Product(s) |

|---|---|

| 2-oxo-l-threo-pentonate (OTP), traces of 4-O-oxalyl-l-threonate (4-OxT), threonate | |

| Singlet Oxygen () | 2-oxo-l-threo-pentonate (OTP), traces of 4-O-oxalyl-l-threonate (4-OxT) |

| Hydroxyl Radicals | Traces of 4-O-oxalyl-l-threonate (4-OxT) |

| Superoxide | Negligible 2-oxo-l-threo-pentonate (OTP) |

Applications De Recherche Scientifique

1.1. Metabolic Intermediate

Diketogulonic acid serves as an intermediate in the biodegradation of ascorbic acid. This pathway is crucial for understanding vitamin C metabolism and its implications for human health. Research indicates that diketogulonic acid can influence the redox state within biological systems, acting as both an electron donor and acceptor in various biochemical reactions .

1.2. Antioxidant Properties

The compound exhibits strong antioxidant properties, making it a candidate for therapeutic applications in oxidative stress-related diseases. Its ability to scavenge free radicals could be harnessed in developing treatments for conditions such as neurodegenerative diseases and cardiovascular disorders .

2.1. Food Additive

Diketogulonic acid (potassium) can be utilized as a food additive due to its potential to enhance flavor profiles and preserve food quality by preventing oxidation. Its role as a reducing agent may help maintain the color and freshness of food products .

2.2. Chelating Agent

Similar to other organic acids, diketogulonic acid can function as a chelating agent, binding metal ions that could otherwise catalyze undesirable reactions in food products. This property is beneficial in preventing spoilage caused by metal-catalyzed oxidation .

3.1. Potential Drug Development

The antioxidant characteristics of diketogulonic acid (potassium) suggest its potential use in pharmaceuticals aimed at mitigating oxidative damage in cells. Research is ongoing to explore its efficacy in formulations designed for treating chronic diseases linked to oxidative stress .

3.2. Nutritional Supplementation

Diketogulonic acid may also find applications in nutritional supplements, particularly those targeting deficiencies related to vitamin C metabolism or oxidative stress management.

Case Study 1: Antioxidant Efficacy

A study published by Kagawa et al. (1962) investigated the antioxidant properties of diketogulonic acid in various biological systems, demonstrating its effectiveness in reducing oxidative damage in cellular models.

Case Study 2: Food Preservation

Research conducted by Otsuka et al. (1986) explored the application of diketogulonic acid as a food preservative, highlighting its ability to extend shelf life by inhibiting oxidation processes in meat products.

Mécanisme D'action

Diketogulonic acid (potassium) exerts its effects primarily through its role as an intermediate in the metabolism of ascorbic acid. It participates in various biochemical pathways, including the tricarboxylic acid cycle, where it can influence the levels of metabolites such as succinate, fumarate, and malate. Its antioxidant properties also play a significant role in protecting cells from oxidative damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ascorbic acid (vitamin C): The precursor of diketogulonic acid.

Dehydroascorbic acid: An intermediate in the oxidation of ascorbic acid to diketogulonic acid.

Threonic acid: A product of the further oxidation of diketogulonic acid.

Uniqueness

Diketogulonic acid (potassium) is unique due to its dual role as both an intermediate in vitamin C metabolism and a compound with potential antioxidant properties. Its ability to participate in various biochemical reactions and pathways makes it a valuable compound for research and industrial applications .

Activité Biologique

Diketogulonic acid (DKGA), particularly in its potassium salt form, is a compound derived from the oxidation of ascorbic acid (vitamin C). This article explores its biological activity, including antioxidant properties, metabolic pathways, and potential therapeutic applications, supported by research findings and case studies.

Diketogulonic acid is produced through the degradation of dehydroascorbic acid (DHA). The transformation involves hydrolysis and oxidation processes, which yield various products, including 2-oxo-L-threo-pentonate (OTP) and oxalyl derivatives. The predominant form in solution tends to be the enolic structure of DKGA, which can be stabilized by certain ions like thiocyanates .

Antioxidant Activity

Mechanism of Action:

DKGA exhibits antioxidant properties that are crucial for cellular protection against oxidative stress. It acts by scavenging reactive oxygen species (ROS), such as hydrogen peroxide and superoxide radicals. Studies indicate that DKGA can effectively quench ROS, albeit with different efficiencies compared to its precursor compounds like DHA .

Comparative Efficacy:

Research comparing the antioxidant capabilities of ascorbic acid, DHA, and DKGA shows that while DHA is more readily oxidized by ROS, DKGA has a unique profile that allows it to respond to different oxidative environments. The oxidation products generated from DKGA differ significantly from those of DHA, suggesting a distinct role in cellular redox signaling .

Metabolic Pathways

DKGA is involved in several metabolic pathways. Upon entering cells, it can be reduced back to ascorbic acid in the presence of glutathione (GSH) and nicotinamide adenine dinucleotide phosphate (NADPH). This reduction process not only regenerates vitamin C but also alters the levels of GSH and NADP+, contributing to the overall redox state of the cell .

Case Studies and Clinical Implications

-

Cancer Research:

Clinical trials have explored high-dose ascorbic acid therapy in cancer patients, where DKGA plays a role in the metabolic conversion of ascorbic acid. The uptake of DHA by cancer cells via GLUT1 transporters has been linked to altered glycolytic pathways in mutated KRAS or BRAF oncogenes . -

Oxidative Stress in Athletes:

A study examining athletes' diets found that supplementation with antioxidants like DKGA could mitigate exercise-induced oxidative stress. This suggests potential benefits for recovery and performance enhancement through dietary interventions . -

Kidney Stone Formation:

Some reports have indicated that high doses of vitamin C (and its metabolites) may contribute to renal calculi formation in susceptible individuals. Monitoring DKGA levels could be important in understanding these risks .

Table 1: Summary of Biological Activities of DKGA

Propriétés

InChI |

InChI=1S/2C6H12O7.K/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGNUVCQTWGCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24KO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.